![molecular formula C21H21ClN4O2S2 B2402590 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride CAS No. 1323387-54-7](/img/structure/B2402590.png)
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride
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Overview
Description
Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceuticals . It’s often used in the synthesis of various anti-tubercular compounds .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and the conditions. For example, one synthesis method involves acetylation of benzothiazole in the presence of a base, followed by nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely. For example, some benzothiazole derivatives have been found to have good yield and high melting points .Scientific Research Applications
- Application : Researchers have synthesized benzothiazole-based compounds, including derivatives of the mentioned compound, as potential anti-tubercular agents. These compounds exhibit inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of TB. The inhibitory concentrations of these molecules are compared with standard reference drugs .
- Structure-Activity Relationships (SAR) : Researchers explore the relationship between the chemical structure of these derivatives and their anti-TB activity. Molecular docking studies against the target enzyme DprE1 aid in identifying potent inhibitors .
- Application : Some derivatives of this compound have been designed and synthesized as topoisomerase I inhibitors. In vitro evaluations against human cancer cell lines (MGC-803, HepG-2, T24, NCI-H460) indicate their potential anti-proliferative activity .
- Application : Certain derivatives of this compound exhibit antifungal activity against pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. These findings suggest their potential as antifungal agents .
- Application : Researchers have developed an eco-friendly protocol for synthesizing novel derivatives using a one-pot C–C and C–N bond-forming strategy. This approach minimizes environmental impact while producing valuable compounds .
- Application : Ongoing research investigates modifications to the benzothiazole scaffold to enhance bioactivity, selectivity, and safety profiles. These efforts contribute to drug discovery and development .
Anti-Tubercular Activity
Topoisomerase I Inhibition
Antifungal Properties
Eco-Friendly Synthesis
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme is involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the bacterium . The compound’s benzothiazole moiety is believed to play a key role in this interaction .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, a critical component of the mycobacterial cell wall . This disruption in the pathway leads to a compromised cell wall, making the bacterium more susceptible to external threats and potentially leading to cell death .
Pharmacokinetics
These compounds are generally well-absorbed and distributed throughout the body, metabolized to various extents, and excreted .
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By inhibiting DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound weakens the bacterium’s cell wall, potentially leading to cell death .
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2.ClH/c1-3-25-9-8-13-17(11-25)29-21(23-19(26)15-10-12(2)24-27-15)18(13)20-22-14-6-4-5-7-16(14)28-20;/h4-7,10H,3,8-9,11H2,1-2H3,(H,23,26);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBVJXYNEZHUHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=NO5)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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